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  • Product: 3-(1,3-Benzodioxol-4-yl)propanoic acid
  • CAS: 20974-68-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)propanoic Acid: Synthesis, Characterization, and Applications

A Note on Isomeric Specificity: This guide focuses on 3-(1,3-Benzodioxol-5-yl)propanoic acid, a compound well-documented in scientific literature and chemical databases. While the initial query specified the 4-yl isomer,...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: This guide focuses on 3-(1,3-Benzodioxol-5-yl)propanoic acid, a compound well-documented in scientific literature and chemical databases. While the initial query specified the 4-yl isomer, extensive searches did not yield distinct experimental data for 3-(1,3-Benzodioxol-4-yl)propanoic acid. The 5-yl isomer is the more common and extensively characterized compound, and it is likely the intended subject of interest for researchers in this field.

Introduction

3-(1,3-Benzodioxol-5-yl)propanoic acid, also known as 3,4-methylenedioxyhydrocinnamic acid, is a carboxylic acid derivative featuring a benzodioxole ring system. This structural motif is present in numerous natural products and pharmacologically active molecules, making its derivatives, including the title compound, of significant interest to researchers in medicinal chemistry and drug development. The 1,3-benzodioxole group can influence a molecule's pharmacokinetic and pharmacodynamic properties, often by mimicking a catechol group while being more metabolically stable. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(1,3-Benzodioxol-5-yl)propanoic acid.

Molecular and Physical Properties

A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identifiers and physicochemical properties of 3-(1,3-Benzodioxol-5-yl)propanoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
IUPAC Name 3-(1,3-benzodioxol-5-yl)propanoic acid[1]
CAS Number 2815-95-4[1]
Appearance Solid (form may vary)General chemical knowledge
Melting Point Data not consistently available
Solubility Expected to be soluble in organic solvents like ethanol, and sparingly soluble in water.General chemical principles

Synthesis and Mechanistic Insights

The synthesis of 3-(1,3-Benzodioxol-5-yl)propanoic acid can be achieved through various synthetic routes. A common and illustrative method involves the reduction of a corresponding cinnamic acid derivative, which in turn is often prepared via a condensation reaction.

Illustrative Synthesis Workflow

The following diagram outlines a plausible synthetic pathway starting from piperonal (1,3-benzodioxole-5-carbaldehyde), a readily available starting material.

SynthesisWorkflow Piperonal Piperonal CinnamicAcid 3-(1,3-Benzodioxol-5-yl)acrylic acid Piperonal->CinnamicAcid Knoevenagel or Perkin Condensation MalonicAcid Malonic Acid MalonicAcid->CinnamicAcid PropanoicAcid 3-(1,3-Benzodioxol-5-yl)propanoic acid CinnamicAcid->PropanoicAcid Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: A potential synthetic route to 3-(1,3-Benzodioxol-5-yl)propanoic acid.

Experimental Protocol: A Representative Synthesis

The following is a generalized, two-step protocol based on established organic chemistry principles.

Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)acrylic acid (Cinnamic Acid Derivative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine piperonal, malonic acid, and a suitable base such as pyridine or piperidine in a solvent like ethanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Causality of Experimental Choices: The use of a base in this condensation reaction is crucial to deprotonate the active methylene group of malonic acid, forming a nucleophile that attacks the carbonyl carbon of piperonal. The subsequent dehydration leads to the formation of the α,β-unsaturated carboxylic acid.

Step 2: Reduction to 3-(1,3-Benzodioxol-5-yl)propanoic acid

  • Reaction Setup: Dissolve the 3-(1,3-Benzodioxol-5-yl)acrylic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the uptake of hydrogen ceases.

  • Workup and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Causality of Experimental Choices: Catalytic hydrogenation is a highly effective and clean method for reducing the carbon-carbon double bond of the acrylic acid derivative without affecting the aromatic ring or the carboxylic acid group. Palladium on carbon is a standard and efficient catalyst for this transformation.

Analytical Characterization

The identity and purity of synthesized 3-(1,3-Benzodioxol-5-yl)propanoic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the two methylene groups of the propanoic acid side chain.

    • ¹³C NMR would display distinct resonances for each carbon atom in the molecule, confirming the overall carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically around 1700 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Applications in Research and Drug Development

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities. The 1,3-benzodioxole moiety is a key structural feature in many biologically active molecules.

  • Scaffold for Drug Discovery: 3-(1,3-Benzodioxol-5-yl)propanoic acid can serve as a valuable building block or scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

  • Anti-inflammatory and Analgesic Research: Many arylpropionic acids are known for their anti-inflammatory properties. Derivatives of 3-(1,3-Benzodioxol-5-yl)propanoic acid could be synthesized and screened for their potential as novel anti-inflammatory or analgesic agents.

  • Anticancer Research: The 1,3-benzodioxole ring is found in several compounds with reported antitumor activities. This makes derivatives of the title compound interesting candidates for synthesis and evaluation in cancer research. Recent studies have detailed the synthesis and evaluation of various 1,3-benzodioxole derivatives for their anti-tumor activity.

  • Agrochemical Research: Some benzodioxole derivatives have been investigated as plant growth regulators. For instance, certain N-(benzo[d][2][3]dioxol-5-yl) derivatives have been designed and synthesized as potent auxin receptor agonists and root growth promoters.

Conclusion

3-(1,3-Benzodioxol-5-yl)propanoic acid is a chemically significant molecule due to its structural features that are pertinent to medicinal and materials chemistry. Its synthesis from readily available precursors is straightforward, and its structure provides a versatile platform for the development of novel compounds with a wide array of potential biological activities. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development and related scientific fields who are interested in exploring the potential of this and related benzodioxole derivatives.

References

  • PubChem. 3-(Benzodioxol-5-yl)propionic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 3,3'-(5,6-dicyano-1,3-benzodioxole-4,7-diyl)dipropiolic acid (4) and 3,3'-(6,7-dicyano-1,4-benzodioxole-5,8-diyl)dipropiolic acid (5). [Link]

  • An-Najah National University. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]

  • MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • SSRN. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. [Link]

  • MDPI. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)propanoic Acid

Executive Summary: This document provides a comprehensive technical overview of 3-(1,3-benzodioxol-5-yl)propanoic acid, a key chemical intermediate in pharmaceutical and agrochemical research. While the specified topic w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(1,3-benzodioxol-5-yl)propanoic acid, a key chemical intermediate in pharmaceutical and agrochemical research. While the specified topic was the '4-yl' isomer, this constitutional isomer is not well-documented in scientific literature or commercial inventories. This guide therefore focuses on the widely studied and commercially available 3-(1,3-benzodioxol-5-yl)propanoic acid (CAS No. 2815-95-4) , which is the compound of significant interest to the research and drug development community. This guide covers its chemical identifiers, safety protocols, a validated synthesis workflow, analytical characterization, and its pivotal applications as a molecular building block.

Chemical Identity and Physicochemical Properties

3-(1,3-Benzodioxol-5-yl)propanoic acid, also known as 3,4-methylenedioxyhydrocinnamic acid, is a carboxylic acid derivative featuring a benzodioxole moiety. This structural motif is present in numerous natural products and serves as a versatile scaffold in synthetic chemistry. Its core identifiers and properties are summarized below.

IdentifierValueSource
CAS Number 2815-95-4[1]
PubChem CID 64810[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
IUPAC Name 3-(1,3-benzodioxol-5-yl)propanoic acid[1]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CCC(=O)O[1]
InChI InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12)[1]
InChIKey UIYJGLLTSVRSBM-UHFFFAOYSA-N[1]

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to stringent safety protocols is paramount. The compound presents moderate hazards that require diligent handling to ensure personnel safety and experimental integrity.

2.1 Hazard Identification

Based on aggregated GHS data, 3-(1,3-benzodioxol-5-yl)propanoic acid is classified as follows[1]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Skin Irritation (Warning): Causes skin irritation.[1]

  • Eye Irritation (Warning): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[1]

2.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.

2.3 Emergency First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if symptoms occur.[3]

2.4 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Synthesis and Characterization

The synthesis of 3-(1,3-benzodioxol-5-yl)propanoic acid is typically achieved via a two-step process starting from the readily available 1,3-benzodioxole-5-carbaldehyde (piperonal). The causality behind this choice is the high reactivity of the aldehyde group, which allows for controlled carbon-carbon bond formation.

3.1 Representative Synthesis Workflow

A common and reliable route involves a Knoevenagel condensation followed by catalytic hydrogenation. This approach is favored for its high yields and the relative stability of the intermediates.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A Piperonal D Intermediate: (E)-3-(1,3-Benzodioxol-5-yl)acrylic acid A->D B Malonic Acid B->D C Pyridine/Piperidine (Catalyst) C->D Catalysis G Final Product: 3-(1,3-Benzodioxol-5-yl)propanoic acid D->G E H2 (gas) E->G F Palladium on Carbon (Pd/C) F->G Catalysis

Caption: A typical two-step synthesis of the target compound.

3.2 Detailed Experimental Protocol

This protocol is a representative method adapted from established chemical principles. Researchers should optimize conditions based on their specific laboratory setup.

Step 1: Synthesis of (E)-3-(1,3-Benzodioxol-5-yl)acrylic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,3-benzodioxole-5-carbaldehyde (piperonal) (15.0 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).

  • Add pyridine (20 mL) as the solvent and piperidine (1 mL) as the catalyst. The use of a basic catalyst like piperidine is crucial for deprotonating malonic acid, initiating the condensation cascade.

  • Heat the mixture to reflux in an oil bath at 90-100 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid. This acidic workup protonates the carboxylate, causing the product to precipitate.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the intermediate acrylic acid derivative.

Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)propanoic acid

  • In a hydrogenation vessel, dissolve the dried (E)-3-(1,3-benzodioxol-5-yl)acrylic acid (10.0 g, 0.052 mol) in ethanol or ethyl acetate (100 mL).

  • Add 10% Palladium on Carbon (Pd/C) (0.5 g, 5% w/w) to the solution. Pd/C is an excellent catalyst for reducing the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid function.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3-4 atm with hydrogen and stir vigorously at room temperature for 6-12 hours.

  • Once the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(1,3-benzodioxol-5-yl)propanoic acid as a white crystalline solid.

3.3 Analytical Characterization The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M+) at m/z = 194, corresponding to the molecular weight of the compound. Key fragmentation patterns often involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propyl chain.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks: a broad absorption band around 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid, and a sharp, strong peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons on the benzodioxole ring, a singlet for the methylenedioxy (-O-CH₂-O-) protons around 5.9-6.0 ppm, and two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon (~179 ppm), the carbons of the benzodioxole ring, the methylenedioxy carbon (~101 ppm), and the two aliphatic carbons of the side chain.

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and agrochemistry. Consequently, 3-(1,3-benzodioxol-5-yl)propanoic acid serves as a critical starting material and structural motif in several areas of research.

4.1 Agrochemical Innovation Recent studies have identified 1,3-benzodioxole derivatives as potent agonists for the auxin receptor TIR1.[4] Auxins are a class of plant hormones that regulate root growth. By using computer-aided design, researchers have synthesized N-(benzo[d][1][5]dioxol-5-yl) acetamide derivatives that promote root growth, offering potential for developing new plant growth regulators to enhance crop yields.[4] 3-(1,3-benzodioxol-5-yl)propanoic acid is a key precursor for creating libraries of such amide derivatives for structure-activity relationship (SAR) studies.

4.2 Pharmaceutical Synthesis The benzodioxole ring is a common feature in many pharmacologically active compounds. This propanoic acid derivative is used to synthesize more complex molecules with potential therapeutic benefits.

  • Chalcone Synthesis: It can be used as a precursor to synthesize chalcones, which are 1,3-diaryl-2-propen-1-ones.[6] These compounds belong to the flavonoid family and exhibit a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-infective properties.[6][7]

  • Development of Novel Therapeutics: The structure is incorporated into novel molecules targeting various diseases. For instance, benzodioxole derivatives have been investigated for their cytotoxic activity against cancer cell lines and as potential α-amylase inhibitors for managing diabetes.

4.3 Role as a Molecular Building Block The carboxylic acid group provides a reactive handle for a variety of chemical transformations, making it an ideal building block.

G cluster_0 Functional Group Transformations cluster_1 Resulting Derivatives & Applications Core 3-(1,3-Benzodioxol-5-yl) propanoic acid Transformations Esterification (Fischer) Amidation (Peptide Coupling) Reduction (to Alcohol) Acid Chloride Formation Core->Transformations Derivatives Esters (Pro-drugs, Fragrances) Amides (Bioactive Molecules, Agrochemicals) Alcohols (Further Synthesis) Acyl Halides (Reactive Intermediates) Transformations:f0->Derivatives:f0 R-OH, H⁺ Transformations:f1->Derivatives:f1 R₂NH, DCC/EDC Transformations:f2->Derivatives:f2 LiAlH₄/BH₃ Transformations:f3->Derivatives:f3 SOCl₂/ (COCl)₂

Caption: Versatility of the propanoic acid as a chemical intermediate.

This versatility allows chemists to readily synthesize esters, amides, and other derivatives, facilitating the exploration of new chemical space in drug discovery and materials science.

Conclusion

3-(1,3-Benzodioxol-5-yl)propanoic acid is a compound of high utility for researchers in the chemical and biological sciences. Its well-defined chemical properties, established synthesis routes, and relevance as a precursor to bioactive molecules make it an indispensable tool. Proper adherence to safety and handling protocols is essential for its effective and safe utilization in the laboratory. As research into novel therapeutics and agrochemicals continues, the demand for versatile building blocks like this benzodioxole derivative is set to grow, underscoring its importance in modern chemical synthesis.

References

  • PubChem. (n.d.). 3-(Benzodioxol-5-yl)propionic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Key Organics. (n.d.). 3-(1,3-benzodioxol-5-yl)-3-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)propanoic acid.
  • PubChem. (n.d.). (S)-2-Amino-3-(benzo[D][1][5]dioxol-5-YL)propanoic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one. MilliporeSigma.
  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet for 5-Chloro-1,3-benzodioxole.
  • Acros Organics. (2010, October 23). Safety Data Sheet for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
  • Molport. (n.d.). Compound 3-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorobenzamido)propanoic acid.
  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(1,3-Benzodioxol-5-yl)propyl nonyl disulfide. Retrieved February 22, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery.
  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. Available from: a PDF version of the Molbank article.
  • Guan, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908833. Available from: [Link]

  • YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid. [Video]. Retrieved February 22, 2026, from [Link]

  • Yang, X.-H., et al. (2006). (E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3117-o3118.

Sources

Foundational

Pharmacophore Mapping of 3-(1,3-Benzodioxol-4-yl)propanoic Acid: A Fragment-Based Approach

Executive Summary This guide provides a rigorous technical framework for the pharmacophore mapping of 3-(1,3-Benzodioxol-4-yl)propanoic acid . While often overshadowed by its 5-yl isomer (a precursor to MDMA and various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the pharmacophore mapping of 3-(1,3-Benzodioxol-4-yl)propanoic acid . While often overshadowed by its 5-yl isomer (a precursor to MDMA and various auxin mimics), the 4-yl isomer presents unique steric and electronic properties due to the ortho-positioning of the propanoic acid chain relative to the dioxole oxygen.

This molecule represents a classic "privileged scaffold" in medicinal chemistry, effectively bridging the chemical space between PPAR agonists , Endothelin receptor antagonists , and Histone Demethylase (KDM) inhibitors . This guide details the protocol for deriving a 3D pharmacophore hypothesis for this structure, emphasizing its utility in Fragment-Based Drug Design (FBDD).

Structural Deconstruction & Chemical Space

Before computational mapping, we must deconstruct the ligand into its functional pharmacophoric elements. The 4-yl substitution pattern is critical here; unlike the linear 5-yl analogues, the 4-yl isomer adopts a compact, "bent" topology that influences binding selectivity.

The Pharmacophoric Triad

The molecule can be segmented into three distinct interaction zones:

Feature ZoneChemical MoietyPharmacophoric RoleInteraction Type
Head Group Carboxylic AcidAnionic Anchor / ChelatorSalt Bridge (Lys/Arg), H-Bond Donor/Acceptor, Metal Chelation (

)
Linker Ethyl Chain (

)
Spacer / FlexibilityVan der Waals, Entropy penalty upon binding
Core Scaffold 1,3-BenzodioxoleLipophilic/Electronic Core

-

Stacking, Hydrophobic Enclosure, Weak H-Bond Acceptor (Oxygens)
The "Ortho-Effect" (Expert Insight)

In the 4-yl isomer , the propanoic acid tail is adjacent to the dioxole ring oxygens.

  • Intramolecular H-Bonding: In non-polar environments (or vacuum simulations), the carboxylic acid proton may form a transient intramolecular hydrogen bond with the dioxole oxygen (

    
    ), locking the conformation.
    
  • Steric Clash: The proximity prevents the side chain from freely rotating 360°, restricting the conformational search space compared to the 5-yl isomer. This pre-organization can improve binding affinity by reducing the entropic penalty.

Computational Workflow: Protocol for Pharmacophore Generation

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, Schrödinger Phase, or open-source RDKit/Pharmer).

Step-by-Step Methodology
Phase 1: Conformational Analysis (The Search)

Objective: Identify the bioactive conformation, which is rarely the global energy minimum.

  • Force Field Selection: Use MMFF94x or OPLS3e . These force fields accurately parameterize the strain in the fused dioxole ring.

  • Sampling Algorithm: Use Stochastic Search or Low-Mode MD .

    • Constraint: Set an energy window of 10 kcal/mol above the global minimum.

    • Critical Check: Monitor the torsion angle

      
      (C3-C4-C
      
      
      
      -C
      
      
      ). The 4-yl position restricts this torsion; discard high-energy steric clashes with the ring oxygens.
Phase 2: Feature Annotation

Objective: Translate atoms into interaction points.

  • Ionization State: At physiological pH (7.4), the carboxylic acid is deprotonated (

    
    ). Map this as a Negative Ionizable (NI)  feature, not just a Hydrogen Bond Acceptor (HBA).
    
  • Aromaticity: Define the benzene ring as an Aromatic Ring (R) or Hydrophobic (Hyd) centroid.

  • Directionality: Project the H-bond acceptor vectors from the dioxole oxygens. Note: These are weak acceptors and are often optional features in the final model.

Phase 3: Alignment & Map Generation

Objective: Create the 3D hypothesis.

  • Anchor Point: Use the Aromatic Centroid as the origin (0,0,0).

  • Vector Alignment: Align the

    
     vector.
    
  • Exclusion Volumes: Generate steric exclusion spheres around the dioxole hydrogens to prevent mapping to receptors with tight pockets at the 5, 6, or 7 positions.

Visualization of the Workflow

The following diagram illustrates the logical flow from 2D structure to a validated 3D pharmacophore model.

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_map Phase 2: Mapping Input Input: 3-(1,3-Benzodioxol-4-yl)propanoic acid Protonation Protonation State (pH 7.4) Generate COO- Input->Protonation ConfSearch Conformational Search (MMFF94x / OPLS3e) Protonation->ConfSearch OrthoCheck Filter: 'Ortho' Steric Check (Remove high strain conformers) ConfSearch->OrthoCheck FeatureExt Feature Extraction (NegIon, Arom, Hyd, Acc) Output Final 3D Pharmacophore Hypothesis FeatureExt->Output OrthoCheck->FeatureExt

Figure 1: Logical workflow for generating a ligand-based pharmacophore from the target structure.

Target Integration: Case Study (PPAR & Endothelin)

To validate the pharmacophore, we map it against known binding pockets where this scaffold is relevant.

The PPAR Partial Agonist Model

Peroxisome Proliferator-Activated Receptor gamma (PPAR


) ligands typically require an acidic head group and a lipophilic tail.
  • Mapping:

    • Feature A (Acid): The propanoic acid maps to the polar arm of the PPAR

      
       Y-shaped pocket, interacting with His323 , His449 , and Tyr473 .
      
    • Feature B (Benzodioxole): The 1,3-benzodioxole acts as a bioisostere for the central phenyl ring found in farglitazar or rosiglitazone.

    • Feature C (4-yl Geometry): The bent shape of the 4-yl isomer may allow the molecule to access the "Entrance Pocket" or partial agonist region, potentially reducing side effects (fluid retention) associated with full agonists that lock the AF-2 helix.

Interaction Map Diagram

The following diagram visualizes the specific pharmacophoric points of the molecule.

InteractionMap Acid COO- Head Group (Anionic) Linker Ethyl Linker (Spacer) Acid->Linker Receptor_Pos Pos. Charge Center (Arg/Lys/His) Acid->Receptor_Pos Ionic Interaction Receptor_Metal Metal Ion (Fe/Zn) (If KDM target) Acid->Receptor_Metal Chelation Core Benzodioxole Ring (Lipophilic) Linker->Core Oxygen Dioxole Oxygens (Weak Acceptors) Core->Oxygen Receptor_Hyd Hydrophobic Pocket (Phe/Leu/Val) Core->Receptor_Hyd Pi-Stacking / VdW Oxygen->Receptor_Hyd Electrostatic Repulsion (If pocket is strictly lipophilic)

Figure 2: Pharmacophoric feature mapping of 3-(1,3-Benzodioxol-4-yl)propanoic acid to theoretical receptor motifs.

Validation & Quality Assurance

A pharmacophore model is only as good as its predictive power. Use the following validation protocol:

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input the 4-yl structure to generate 50 structurally similar but topologically distinct decoys (e.g., benzofurans, indoles).

  • ROC Analysis: Screen the active molecule (the 4-yl acid) mixed with the 50 decoys against your pharmacophore model.

    • Success Metric: An Area Under the Curve (AUC) > 0.7 indicates the model can distinguish the specific 4-yl benzodioxole geometry from general lipophilic acids.

  • RMSD Filter: When docking, ensure the RMSD between the generated conformer and the pharmacophore features is < 1.0 Å.

Expert Note on Bioisosterism

The 1,3-benzodioxole ring is a validated bioisostere for the catechol moiety but is metabolically more stable (preventing rapid methylation by COMT). However, be aware of potential CYP450 inhibition (specifically CYP2D6 and CYP3A4) due to the formation of carbene intermediates by the dioxole ring. This is a crucial ADMET consideration when developing this pharmacophore into a lead candidate.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press.
  • Krovat, E. M., et al. (2005). Pharmacophore identification, in silico screening, and virtual profiling for PPAR agonists. Journal of Chemical Information and Modeling.

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

Protocols & Analytical Methods

Method

Reagents for functionalizing 3-(1,3-Benzodioxol-4-yl)propanoic acid

Executive Summary 3-(1,3-Benzodioxol-4-yl)propanoic acid represents a high-value scaffold in medicinal chemistry, distinct from its more common isomer, 3-(1,3-benzodioxol-5-yl)propanoic acid (hydroferulic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1,3-Benzodioxol-4-yl)propanoic acid represents a high-value scaffold in medicinal chemistry, distinct from its more common isomer, 3-(1,3-benzodioxol-5-yl)propanoic acid (hydroferulic acid derivative).[1][2] The 4-yl isomer places the propanoic acid tail ortho to the methylenedioxy bridge, introducing unique steric constraints and electronic effects that influence binding affinity in kinase inhibitors and GPCR ligands.

This guide provides validated protocols for transforming the carboxylic acid handle while preserving the acid-sensitive methylenedioxy bridge.[1][2] We focus on scalable, high-fidelity reagents (T3P®, HATU, Borane-DMS) that minimize side reactions common to electron-rich aromatic systems.[1][2]

Part 1: Chemical Stability & Handling

The "Achilles' Heel": The Methylenedioxy Bridge The 1,3-benzodioxole moiety functions electronically as a catechol ether. While robust under basic and neutral conditions, it is susceptible to ring-opening hydrolysis under strong Lewis acidic conditions (e.g., AlCl₃, BBr₃) or harsh protic acids at high temperatures.

  • Forbidden Reagents: Avoid refluxing HBr or HI (cleaves the acetal to catechol).[1][2]

  • Preferred Conditions: Reactions should be maintained between pH 3–11.[1][2]

  • Steric Note: The 4-position substitution creates steric pressure near the oxygen bridge.[1] Reagents with smaller steric footprints (e.g., T3P) often show superior kinetics compared to bulky uronium salts (e.g., HBTU) for this specific isomer.[1][2]

Part 2: Reagent Selection Matrix

The following table contrasts reagents for the activation of the carboxylic acid tail.

ReagentPrimary ApplicationReactivity Profile"Green" ScoreKey Advantage for 4-yl Isomer
T3P (Propylphosphonic anhydride)Amide/Ester CouplingHighHigh (Water soluble byproducts)Top Pick: Low steric bulk; excellent for ortho-substituted acids.[1][2][3]
HATU Difficult Amide CouplingsVery HighLow (DMF required, difficult removal)Forces reaction with non-nucleophilic amines.[1][2]
Borane-DMS Reduction to AlcoholChemoselectiveMediumReduces COOH without touching the aromatic ring or acetal.[1][2]
Thionyl Chloride Acid Chloride FormationAggressiveLow (HCl/SO₂ gas evolution)Useful only if the acid chloride intermediate is strictly necessary.[1][2]

Part 3: Experimental Protocols

Protocol A: Scalable Amide Coupling via T3P®

Rationale: T3P is chosen over EDC/HOBt because it drives the equilibrium by forming a water-soluble phosphonic acid byproduct.[1][2] It is particularly effective for the 4-yl isomer where steric hindrance might slow down carbodiimide-mediated couplings.[1][2]

Materials:

  • Substrate: 3-(1,3-Benzodioxol-4-yl)propanoic acid (1.0 equiv)[1][2]

  • Amine Partner: (1.1 equiv)[1][2][3]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1][2]

  • Base: Pyridine or DIPEA (2.5 equiv)[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine partner in EtOAc (5–10 mL/g).

  • Base Addition: Add Pyridine (or DIPEA).[1][2] Note: Pyridine often suppresses racemization better, though this substrate is achiral at the alpha-position.

  • Activation: Cool the mixture to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • QC Check: Monitor by TLC or LCMS.[1][2] The T3P activated intermediate is short-lived; conversion should be clean.[1][2]

  • Workup (The "T3P Advantage"):

    • Add water (10 mL/g).[1][2]

    • Separate phases.[1][2][3][4][5]

    • Wash organic layer with 0.5 M HCl (removes pyridine), then sat.[1][2] NaHCO₃, then brine.[2]

    • Dry over MgSO₄ and concentrate.[1][2]

  • Result: Typically >90% yield; often requires no chromatography.[1][2]

Protocol B: Chemoselective Reduction to Alcohol

Rationale: Lithium Aluminum Hydride (LiAlH₄) is too aggressive and may cause ring-opening or over-reduction.[1][2] Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) selectively reduces the carboxylic acid to the primary alcohol in the presence of the electron-rich benzodioxole ring.[1]

Materials:

  • Substrate: 3-(1,3-Benzodioxol-4-yl)propanoic acid[1][2]

  • Reagent: BH₃[3][6][7][8][9]·DMS (2.0 M in THF) (1.2 – 1.5 equiv)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry glassware under Nitrogen/Argon.

  • Dissolution: Dissolve substrate in anhydrous THF (0.5 M concentration). Cool to 0°C.[1][2][7]

  • Addition: Add BH₃·DMS dropwise over 20 minutes.[1][2] Caution: Gas evolution (H₂).

  • Reflux: Allow to warm to RT, then gently reflux (65°C) for 1 hour to break the acyloxyborane intermediate.

  • Quench: Cool to 0°C. Slowly add Methanol. This destroys excess borane and cleaves the boron-oxygen bond.[1][2]

  • Workup: Concentrate the mixture. Redissolve in MeOH and concentrate again (repeat 2x) to remove volatile trimethyl borate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for functionalizing this specific scaffold, highlighting the critical "Stop/Go" points regarding acid sensitivity.

G Start Start: 3-(1,3-Benzodioxol-4-yl)propanoic acid Decision Target Functional Group? Start->Decision Path_Amide Target: Amide Decision->Path_Amide Path_Ester Target: Ester Decision->Path_Ester Path_Alc Target: Alcohol Decision->Path_Alc Reagent_T3P Reagent: T3P + Base (Best for Sterics) Path_Amide->Reagent_T3P Standard/Green Reagent_HATU Reagent: HATU (For unreactive amines) Path_Amide->Reagent_HATU Difficult Coupling Path_Ester->Reagent_T3P Mild Conditions Reagent_SOCl2 Reagent: SOCl2/MeOH (Risk: HCl gen) Path_Ester->Reagent_SOCl2 Traditional Reagent_BMS Reagent: Borane-DMS (Chemoselective) Path_Alc->Reagent_BMS Product_Amide Product: Amide Derivative Reagent_T3P->Product_Amide Product_Ester Product: Ester Derivative Reagent_T3P->Product_Ester Reagent_HATU->Product_Amide Product_Alc Product: Primary Alcohol Reagent_BMS->Product_Alc Warning CRITICAL: Avoid Lewis Acids (AlCl3, BBr3) -> Ring Opening Reagent_SOCl2->Warning Monitor pH Reagent_SOCl2->Product_Ester

Caption: Functionalization workflow for 3-(1,3-Benzodioxol-4-yl)propanoic acid, prioritizing reagents that preserve the methylenedioxy ring integrity.

Part 5: Quality Control & Validation

To ensure the integrity of the benzodioxole ring post-functionalization, check the following NMR markers:

  • The "Singlet" Sentinel: The methylenedioxy protons appear as a distinct singlet at δ 5.9 – 6.0 ppm (in CDCl₃).[1][2] If this signal disappears or splits into phenolic peaks (broad singlets > 8 ppm), ring opening has occurred.[1][2]

  • Alpha-Methylene Shift: Upon amide formation, the protons alpha to the carbonyl (originally at ~2.6 ppm) will shift slightly downfield and show distinct splitting patterns depending on the amine partner.[1]

References

  • Dunetz, J. R., et al. (2011).[2][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

  • Brown, H. C., et al. (1981).[2] "Selective reductions. 27. Reaction of borane-dimethyl sulfide with functional groups." The Journal of Organic Chemistry, 46(22), 4541–4544.

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Murray, M. (2000).[1][2] "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 1(1), 67-84.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1,3-Benzodioxol-4-yl)propanoic Acid Purification

The following technical support guide addresses the purification challenges of 3-(1,3-Benzodioxol-4-yl)propanoic acid . This guide is structured to address the unique steric and electronic properties of the 4-yl isomer ,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification challenges of 3-(1,3-Benzodioxol-4-yl)propanoic acid .

This guide is structured to address the unique steric and electronic properties of the 4-yl isomer , which differs significantly from the more common 5-yl isomer (hydrocinnamic acid derivative).[1] The proximity of the propanoic acid chain to the dioxole oxygen atoms in the 4-position creates specific solubility and stability hurdles not found in the 5-isomer.[2]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Purification & Isolation[1][2]

Introduction: The "Ortho" Challenge

The 4-position of the benzodioxole ring is sterically hindered and electronically unique compared to the 5-position.[2] While the 5-yl isomer behaves like a standard para-substituted aromatic acid, the 4-yl isomer experiences the "ortho-effect" from the adjacent ether oxygen.[1][2] This leads to three primary failure modes during purification:

  • Persistent Oiling: The molecule struggles to form a crystal lattice due to steric crowding and low melting point.

  • Regio-Contamination: Difficulty separating the 4-yl target from the thermodynamically favored 5-yl isomer.

  • Ring Instability: Susceptibility of the methylenedioxy bridge to cleavage under acidic purification conditions.

Module 1: Overcoming "Oiling Out" (Crystallization Protocol)

The Issue: Users frequently report that the compound separates as a viscous oil rather than a solid during cooling, trapping impurities. This is often due to a "metastable zone" width that is too narrow in standard solvents like Ethanol.

Technical Insight: The 4-yl substituent disrupts the planar packing efficiency seen in the 5-yl isomer.[1][2] To force lattice formation, you must use a binary solvent system that balances the lipophilicity of the benzodioxole ring with the polarity of the carboxylic acid.

Recommended Solvent System: Toluene / Heptane

Unlike Ethanol/Water (which encourages oiling due to high surface tension), Toluene provides "soft" solvation of the aromatic ring, while Heptane acts as the anti-solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in minimal Toluene at 65°C. (Approx. 3-5 mL per gram).

  • The "Cloud Point": Add Heptane dropwise at 65°C until a faint, persistent turbidity is observed.

  • Re-solvation: Add just enough Toluene (approx 0.5 - 1 mL) to clear the solution again.[1][2]

  • Seeding (Critical): Cool to 40°C. If no crystals form, scratch the glass surface or add a seed crystal. Do not cool to 0°C immediately.

  • Slow Cooling: Allow the vessel to reach room temperature over 4 hours with slow stirring (50 RPM).

  • Isolation: Filter and wash with cold 1:3 Toluene:Heptane.[1]

Data: Solvent Efficiency Table

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingVerdict
Ethanol / Water HighLowHigh Not Recommended (Emulsion risk)
EtOAc / Hexane HighModerateModerateGood alternative
Toluene / Heptane ModerateVery LowLow Preferred (Best crystal habit)
DCM Very HighHighN/APoor recovery (Too soluble)

Module 2: Regio-Isomer Separation (4-yl vs. 5-yl)

The Issue: Synthetic routes (e.g., Friedel-Crafts or Heck couplings) often produce mixtures of the 4-yl and 5-yl isomers.[1][2] They have identical molecular weights and similar polarities, making separation difficult.

Troubleshooting Workflow: The 4-yl isomer is more compact (lower surface area) and often slightly more soluble in non-polar solvents than the linear 5-yl isomer.[1][2]

PurificationLogic Start Crude Mixture (4-yl + 5-yl isomers) Decision Is 5-yl impurity > 15%? Start->Decision Chromatography Method A: Column Chromatography (Silica Gel) Decision->Chromatography Yes (Hard to crystallize) Crystallization Method B: Fractional Crystallization (Toluene/Heptane) Decision->Crystallization No (Enrichment possible) Step_Chrom Add 1% Acetic Acid to Eluent (Prevents Streaking) Chromatography->Step_Chrom Step_Cryst Harvest Mother Liquor (4-yl is often more soluble) Crystallization->Step_Cryst Result Pure 3-(1,3-Benzodioxol-4-yl)propanoic acid Step_Chrom->Result Step_Cryst->Result Recycle/Concentrate

Figure 1: Decision matrix for removing regio-isomers based on impurity load.[1][2][3]

Chromatographic Tip: Because carboxylic acids dimerize and streak on silica, you must modify your mobile phase.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (3:[1]1) + 1% Acetic Acid .[1]

  • Observation: The 4-yl isomer typically elutes before the 5-yl isomer due to the "ortho" steric hindrance reducing its interaction with the silica stationary phase.[1][2]

Module 3: Chemical Stability (The "Ring Opening" Risk)

The Issue: The methylenedioxy bridge (1,3-dioxole) is essentially a cyclic acetal.[1] While stable to bases, it is susceptible to acid-catalyzed hydrolysis , especially in the presence of Lewis acids or strong mineral acids at high temperatures, leading to the formation of catechols (dihydroxybenzenes).

Mechanism of Failure:


[1]

Protocol for Safe Acid/Base Extraction: If you are purifying via Acid/Base extraction (making the sodium salt and then re-acidifying), strict pH control is required.

  • Basify: Dissolve crude in EtOAc. Extract with saturated

    
     (pH ~8.5).[1] Avoid strong NaOH (pH >12) as it can cause emulsions with the lipophilic impurities.[1]
    
  • Wash: Wash the aqueous layer with fresh EtOAc to remove non-acidic impurities (and potentially some 5-yl ester byproducts).[1]

  • Acidify (The Danger Zone): Cool the aqueous layer to 0°C.

  • Reagent: Use 1M citric acid or 2M HCl dropwise.

  • Target pH: Stop acidification at pH 3.5 - 4.0 .

    • Why? The pKa of the propanoic acid derivative is approximately 4.8 [1]. You do not need to go to pH 1.0 to protonate it. Stopping at pH 4.0 precipitates the product while keeping the solution mild enough to preserve the dioxole ring.

Frequently Asked Questions (FAQ)

Q1: The solid I isolated has a lower melting point than reported. Is it wet? A: It is likely a eutectic mixture of the 4-yl and 5-yl isomers.[1][2] A mixture of isomers often depresses the melting point significantly. Run an H-NMR; check the integration of the aromatic protons. The 4-yl isomer will show a distinct splitting pattern (triplet/doublet) compared to the 5-yl (singlet/doublet pattern) [2].[1][2]

Q2: Can I use Aluminum Chloride (AlCl3) for the Friedel-Crafts step to make the precursor? A: Avoid if possible. Strong Lewis acids like


 or 

are well-known reagents for cleaving methylenedioxy rings to catechols [3].[1][2] If a Lewis acid is required, use milder alternatives like

or perform the reaction at low temperatures (-78°C to 0°C).[1]

Q3: My compound is streaking on the TLC plate. What is wrong? A: This is standard behavior for carboxylic acids on silica.[1] The acidic protons interact with the silanols. Add 1-2 drops of acetic acid or formic acid to your TLC developing chamber solvent.[1][2] This suppresses ionization and tightens the spot.

Q4: Is the 4-yl isomer commercially available as a standard? A: It is rare.[1][2] Most commercial "Benzodioxolepropanoic acid" is the 5-yl isomer (Hydrocinnamic acid deriv.).[1] Always verify the CAS number and structure. The 4-yl structure has the propanoic chain adjacent to the oxygen bridge.

References

  • PubChem. 3-(1,3-Benzodioxol-5-yl)propanoic acid (Analogous pKa data). National Library of Medicine. Available at: [Link][1]

  • National Institutes of Health (PMC). Improved Process for the Continuous Acylation of 1,3-Benzodioxole (Stability Data). Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1,3-Benzodioxol-4-yl)propanoic Acid

Welcome to the technical support center for the purification of 3-(1,3-Benzodioxol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(1,3-Benzodioxol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this valuable synthetic intermediate. Our approach is rooted in first principles of organic chemistry, providing not just protocols, but the causal logic behind them to empower you to adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My crude product is a discolored solid with a broad melting point. What is the most robust initial purification strategy?

A1: A discolored appearance and a wide melting range are classic indicators of significant impurities. For a carboxylic acid like 3-(1,3-Benzodioxol-4-yl)propanoic acid, the most powerful initial purification technique is an acid-base extraction . This method leverages the acidic nature of your target compound to separate it from non-acidic (neutral or basic) impurities, which are common byproducts or unreacted starting materials.

Causality Behind the Method: The carboxylic acid functional group is readily deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[1] Neutral impurities, such as unreacted starting material derived from piperonal, will remain in the organic phase.[2] This phase separation is the cornerstone of the purification. Subsequently, re-acidification of the aqueous layer will protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the solution.[3]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the carboxylic acid has been converted to its salt and moved to the aqueous phase.

  • Backwash (Optional): Combine the aqueous extracts and wash with a small portion of fresh ethyl acetate or DCM to remove any residual neutral impurities that may have been carried over.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the pH is approximately 2.[4] Your purified product, 3-(1,3-Benzodioxol-4-yl)propanoic acid, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

This method is highly effective for removing neutral and basic impurities and should significantly improve the color and melting point of your material.

Q2: I've performed an extraction, but my product still shows minor impurities by TLC/NMR. How can I use recrystallization to achieve high purity?

A2: Recrystallization is an excellent secondary purification step that separates compounds based on differences in their solubility in a given solvent at different temperatures.[5] The key is to select a solvent (or solvent system) in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.[6]

Selecting the Right Solvent: Finding the optimal solvent is an empirical process. Small-scale trials with a few milligrams of your product in different solvents are recommended.

Solvent SystemSuitability for Aromatic Carboxylic AcidsRationale & Key Considerations
Aqueous Ethanol/Methanol ExcellentThe compound is typically insoluble in water but soluble in alcohols. By dissolving the acid in a minimal amount of hot alcohol and adding hot water dropwise until turbidity persists, you create a saturated solution that will yield crystals upon slow cooling.
Toluene GoodA good choice for dissolving the aromatic structure. Can be used as a single solvent or in a pair with a non-polar solvent like hexanes or petroleum ether to induce crystallization.
Ethyl Acetate / Hexanes GoodA versatile polar/non-polar pair. Dissolve the compound in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy.
Water Poor (as a single solvent)While some carboxylic acids can be recrystallized from hot water, many, including this one, have limited solubility even at high temperatures, which would require large, impractical volumes.[6]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude acid until it just dissolves. Using an excessive amount of solvent will reduce your final yield.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or particulates), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of a pure crystal lattice that excludes impurities.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent or when the saturated solution's temperature is above the melting point of the solute as it comes out of solution. It can also be caused by a high concentration of impurities depressing the melting point.

Troubleshooting Strategies:

  • Re-heat and Add More Solvent: The most common cause is a supersaturated solution. Re-heat the flask to dissolve the oil, add more of the hot solvent, and attempt to cool it again slowly.

  • Lower the Solution Temperature: Try a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, it will melt instead of dissolving.

  • Induce Crystallization: If crystals are slow to form, you can try "scratching" the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections in the glass that can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.

Q4: My NMR spectrum shows a persistent peak around 9.8 ppm, likely unreacted piperonal. How do I remove this neutral impurity?

A4: An aldehyde peak suggests that a neutral impurity has persisted through the acid-base extraction. While this is uncommon if the extraction is performed correctly, it can happen due to incomplete phase separation or emulsion formation. For such stubborn neutral impurities, column chromatography is the recommended method.

Causality and Technique: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[7] Carboxylic acids can be challenging to purify on silica gel as their polar nature causes them to "streak" or tail down the column, leading to poor separation. This is due to strong interactions with the acidic silica surface.

To overcome this, a small amount of a volatile acid (e.g., 0.5-1% acetic acid) is added to the eluent.[4] This suppresses the deprotonation of your target carboxylic acid, keeping it in its less polar, protonated form, which allows it to travel more cleanly down the column and separate effectively from the less polar aldehyde impurity.

Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Separation cluster_collection Collection & Analysis pack_column 1. Pack Silica Gel Column (e.g., in Hexanes) load_sample 2. Load Crude Product (dissolved in min. DCM or adsorbed onto silica) pack_column->load_sample elute_nonpolar 3. Elute with Non-Polar Solvent (e.g., 9:1 Hexanes:EtOAc) Piperonal (aldehyde) elutes first. load_sample->elute_nonpolar increase_polarity 4. Gradually Increase Polarity (e.g., to 7:3 Hexanes:EtOAc + 1% AcOH) 3-(1,3-Benzodioxol-4-yl)propanoic acid elutes. elute_nonpolar->increase_polarity collect_fractions 5. Collect Fractions increase_polarity->collect_fractions tlc_analysis 6. Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure 7. Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_pure

Recommended Mobile Phase (Eluent):

  • Start with a less polar mixture, such as 9:1 Hexanes:Ethyl Acetate, to elute the non-polar impurities like piperonal.

  • Gradually increase the polarity to a mixture like 7:3 or 1:1 Hexanes:Ethyl Acetate, and be sure to add ~1% acetic acid to this mobile phase to cleanly elute your target carboxylic acid.

Purification Decision Workflow

This flowchart outlines a systematic approach to purifying your crude 3-(1,3-Benzodioxol-4-yl)propanoic acid.

G start Crude Product extraction Perform Acid-Base Extraction start->extraction check1 Check Purity (TLC, NMR, MP) extraction->check1 recrystallize Perform Recrystallization check1->recrystallize Minor Impurities end Pure Product check1->end Purity Acceptable check2 Check Purity (TLC, NMR, MP) recrystallize->check2 chromatography Perform Column Chromatography check2->chromatography Persistent Impurities check2->end Purity Acceptable chromatography->end

References

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?[Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Ataman Kimya. (n.d.). PIPERONAL. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • Sciforum. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Wikipedia. (n.d.). Piperonal. [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Organic Chemistry Practice Hub. [Link]

  • Sciencemadness Discussion Board. (2006). piperonal from catechol?[Link]

  • LookChem. (n.d.). Cas 120-57-0,Piperonyl aldehyde. [Link]

  • Safrole.com. (n.d.). Piperonal Properties, Reactions and Applications. [Link]

  • University of Missouri-St. Louis. (2009). Experiment 9 — Recrystallization. [Link]

  • ResearchGate. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • PubMed Central (PMC). (2025). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. [Link]

  • Sciencemadness.org. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black Pepper Reveals Pot. [Link]

  • Google Patents. (2018). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • Creighton University. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Sketchy. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy peaks for 3-(1,3-Benzodioxol-4-yl)propanoic acid

An In-Depth Guide to the Infrared Spectral Features of 3-(1,3-Benzodioxol-4-yl)propanoic acid: A Comparative Analysis Introduction As a Senior Application Scientist, the structural elucidation of novel or synthesized com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectral Features of 3-(1,3-Benzodioxol-4-yl)propanoic acid: A Comparative Analysis

Introduction

As a Senior Application Scientist, the structural elucidation of novel or synthesized compounds is a routine yet critical task. Infrared (IR) spectroscopy remains a first-line, non-destructive analytical technique, providing a rapid and reliable molecular "fingerprint." This guide provides an in-depth analysis of the characteristic IR absorption peaks for 3-(1,3-Benzodioxol-4-yl)propanoic acid. We will dissect the molecule by its constituent functional groups, compare its expected spectrum with relevant alternatives to highlight unique identifiers, and provide a robust experimental protocol for data acquisition and interpretation. This document is intended for researchers and drug development professionals who rely on precise spectral characterization for compound verification and quality control.

Part 1: Theoretical IR Peak Assignment and Analysis

The structure of 3-(1,3-Benzodioxol-4-yl)propanoic acid presents three key vibrational components: the carboxylic acid group, the aliphatic propanoic chain, and the benzodioxole ring system. Each contributes distinct and identifiable peaks to the IR spectrum.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid functional group provides the most dominant and easily identifiable features in the spectrum.

  • O-H Stretching: The hydroxyl (O-H) stretch in a carboxylic acid is exceptionally broad and strong, typically appearing as a wide absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4][5] This significant broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and, consequently, a wide range of absorption frequencies.[4][6]

  • C=O Stretching: The carbonyl (C=O) stretch is another hallmark, presenting as a very strong and sharp absorption peak. For a saturated aliphatic carboxylic acid, this peak is expected in the 1725-1700 cm⁻¹ range.[1][2] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretching and O-H Bending: The spectrum will also contain contributions from C-O stretching, typically found between 1320-1210 cm⁻¹, and a broad O-H out-of-plane bend centered around 960-900 cm⁻¹.[1][7]

The Aliphatic Propyl Chain (-CH₂-CH₂-)

The saturated carbon chain provides characteristic C-H stretching and bending vibrations.

  • sp³ C-H Stretching: These absorptions are expected just below 3000 cm⁻¹, generally in the 2975-2845 cm⁻¹ region.[2] In the spectrum of the target molecule, these relatively sharp peaks will be superimposed on the broad O-H absorption band.[1]

The 1,3-Benzodioxole Ring

The aromatic and dioxole components of this ring system contribute several key peaks, primarily in the fingerprint region.

  • sp² C-H Stretching: Aromatic C-H stretching vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7]

  • C=C Stretching: Aromatic ring "breathing" modes result in several sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[8]

  • C-O-C Stretching: The dioxole ether linkages produce strong, characteristic C-O stretching bands, which are crucial for confirming this part of the structure. These are typically observed in the fingerprint region.

  • Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations appear between 900-675 cm⁻¹ and are diagnostic of the substitution pattern on the aromatic ring.[7]

Summary of Predicted IR Peaks
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityCharacteristics
3300 - 2500Carboxylic Acid: O-H StretchStrongVery Broad
~3050Aromatic: sp² C-H StretchMedium to WeakSharp
2975 - 2845Aliphatic: sp³ C-H StretchMediumSharp (on top of O-H)
1725 - 1700Carboxylic Acid: C=O StretchVery StrongSharp
1600 - 1450Aromatic: C=C Ring StretchMedium to StrongMultiple Sharp Peaks
1320 - 1210Carboxylic Acid: C-O StretchStrongSharp
~930Carboxylic Acid: O-H Bend (oop)MediumBroad
< 900Aromatic C-H Bend (oop) & Dioxole vibrationsMedium to StrongSharp

Part 2: Comparative Spectral Analysis

To truly appreciate the unique spectral fingerprint of 3-(1,3-Benzodioxol-4-yl)propanoic acid, it is instructive to compare it with simpler, constituent molecules.

  • Alternative 1: Propanoic Acid: The spectrum of propanoic acid will show the characteristic very broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch (~1715 cm⁻¹), and sp³ C-H stretches (~2950 cm⁻¹).[2] However, it will completely lack the aromatic sp² C-H stretch above 3000 cm⁻¹ and the aromatic C=C stretching peaks between 1600-1450 cm⁻¹.

  • Alternative 2: 1,3-Benzodioxole: This molecule will display the aromatic sp² C-H (~3050 cm⁻¹) and C=C (~1500 cm⁻¹) stretching peaks, along with the characteristic C-O-C ether stretches.[9] Crucially, it will show a complete absence of the broad O-H band and the strong C=O carbonyl peak.

The spectrum of 3-(1,3-Benzodioxol-4-yl)propanoic acid is a composite of these features. The definitive identification comes from observing the simultaneous presence of the intense carboxylic acid absorptions (broad O-H and sharp C=O) and the clear signals of the benzodioxole ring system.

Comparative Data Table
Key Spectral FeaturePropanoic Acid1,3-Benzodioxole3-(1,3-Benzodioxol-4-yl)propanoic acid
Broad O-H (3300-2500 cm⁻¹)Present AbsentPresent
Strong C=O (~1710 cm⁻¹)Present AbsentPresent
sp³ C-H (<3000 cm⁻¹)Present AbsentPresent
sp² C-H (>3000 cm⁻¹)AbsentPresent Present
Aromatic C=C (1600-1450 cm⁻¹)AbsentPresent Present

Part 3: Experimental Protocol & Data Interpretation

Standard Operating Procedure: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[10][11]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

  • Crystal Cleaning: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Clean the surface with a solvent-grade isopropanol or ethanol on a lint-free wipe.

  • Background Scan: With the clean, empty ATR anvil in position, perform a background scan. This critical step measures the instrument's ambient state and subtracts it from the sample scan, ensuring that only the sample's absorptions are recorded.

  • Sample Application: Place a small amount (a few milligrams) of the solid 3-(1,3-Benzodioxol-4-yl)propanoic acid powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm to apply consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum. The evanescent wave that measures the sample only penetrates a few microns, making this contact vital.[12]

  • Sample Scan: Acquire the sample spectrum. Co-add at least 32 scans to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Scan Cleaning: Thoroughly clean the ATR crystal and pressure anvil with the appropriate solvent to prepare for the next sample.

experimental_workflow cluster_prep Preparation cluster_calib Calibration cluster_acq Acquisition cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal (Isopropanol) start->clean_crystal Step 1 background_scan Acquire Background Spectrum clean_crystal->background_scan Step 2 apply_sample Apply Solid Sample to Crystal background_scan->apply_sample Step 3 apply_pressure Apply Consistent Pressure apply_sample->apply_pressure Step 4 acquire_spectrum Acquire Sample Spectrum (32 Scans) apply_pressure->acquire_spectrum Step 5 post_clean Clean Crystal and Anvil acquire_spectrum->post_clean Step 6 end_node End post_clean->end_node

Caption: ATR-FTIR Experimental Workflow for Solid Sample Analysis.

Logical Workflow for Spectral Interpretation

interpretation_flow start Begin Interpretation (Acquired Spectrum) region1 Diagnostic Region (4000-1600 cm⁻¹) Look for key functional groups start->region1 q1 Is there a very broad peak from 3300-2500 cm⁻¹? region1->q1 region2 Fingerprint Region (1600-400 cm⁻¹) Confirm structure and substitution q4 Are there multiple sharp peaks from 1600-1450 cm⁻¹? region2->q4 q2 Is there a very strong, sharp peak around 1710 cm⁻¹? q1->q2 Yes (O-H) reassess Structure Not Confirmed. | Re-evaluate sample purity or identity. q1->reassess No q3 Are there peaks just above AND below 3000 cm⁻¹? q2->q3 Yes (C=O) q2->reassess No q3->region2 Yes (sp² & sp³ C-H) q3->reassess No q5 Are there strong peaks from 1320-1210 cm⁻¹? q4->q5 Yes (Aromatic C=C) q4->reassess No conclusion Structure Confirmed: | 3-(1,3-Benzodioxol-4-yl)propanoic acid . All key features are present. q5->conclusion Yes (C-O) q5->reassess No

Caption: Logical Workflow for IR Spectrum Interpretation.

Conclusion

The infrared spectrum of 3-(1,3-Benzodioxol-4-yl)propanoic acid is highly characteristic. A definitive identification is achieved by confirming the presence of five key features: (1) an exceptionally broad O-H stretch from 3300-2500 cm⁻¹, (2) a strong, sharp C=O stretch around 1710 cm⁻¹, (3) both sp² and sp³ C-H stretches just above and below 3000 cm⁻¹, respectively, (4) multiple aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ range, and (5) strong C-O stretching bands in the upper fingerprint region. The simultaneous observation of these features, as guided by the comparative analysis and interpretation workflow, provides unambiguous confirmation of the molecule's structure.

References

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • MDPI. (2017, October 18). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • ACS Publications. (1999, May 14). Far-Infrared, Raman, and Dispersed Fluorescence Spectra, Vibrational Potential Energy Surface, and the Anomeric Effect of 1,3-Benzodioxole. [Link]

  • PubChem. (S)-2-Amino-3-(benzo[D][1][6]dioxol-5-YL)propanoic acid. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ACS Publications. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • An-Najah National University. (2023, October 15). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. [Link]

  • PubChem. 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. [Link]

  • National Institutes of Health. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. [Link]

  • Chemistry LibreTexts. (2022, December 28). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • RSC Publishing. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. [Link]

  • Journal of Applied Pharmaceutical Science. (2022, June 5). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. [Link]

  • VTechWorks. Chapter 4 FTIR-ATR Diffusion Study. [Link]

Sources

Comparative

A Comparative Analysis of 3-(1,3-Benzodioxol-4-yl)propanoic Acid and its 5-yl Isomer for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle shift of a functional group on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the subtle shift of a functional group on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of two positional isomers: 3-(1,3-Benzodioxol-4-yl)propanoic acid and its more commonly referenced counterpart, 3-(1,3-Benzodioxol-5-yl)propanoic acid. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their work with these compounds.

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects[1]. The positioning of the propanoic acid side chain at either the 4- or 5-position of the benzodioxole ring is expected to influence steric and electronic properties, thereby impacting molecular interactions and overall performance. While extensive data is available for the 5-yl isomer, this guide also presents a proposed synthetic pathway and discusses the anticipated properties of the less-characterized 4-yl isomer.

Physicochemical Properties: A Tale of Two Isomers

The location of the propanoic acid substituent has a direct impact on the physical and chemical characteristics of the molecule. Below is a comparative summary of their key properties.

Property3-(1,3-Benzodioxol-4-yl)propanoic acid (4-yl isomer)3-(1,3-Benzodioxol-5-yl)propanoic acid (5-yl isomer)
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol 194.18 g/mol [2]
Melting Point Data not available83-87 °C
pKa Estimated to be slightly lower than the 5-yl isomer due to the ortho effect.~4.8 (Estimated based on propanoic acid)[3]
Solubility Expected to be soluble in polar organic solvents.Soluble in chloroform and ethyl acetate[4]; partly soluble in water, soluble in ethanol and methanol[5].
Appearance Data not availableSolid

The "ortho effect" in the 4-yl isomer, where the propanoic acid group is ortho to one of the oxygen atoms of the dioxole ring, is predicted to influence its acidity[6]. Steric hindrance may force the carboxyl group out of the plane of the benzene ring, potentially increasing its acidity compared to the 5-yl isomer where the substituent is in the para position relative to one of the ring oxygens.

Synthesis and Mechanistic Insights: Navigating Isomeric Preparation

The synthetic routes to these isomers differ based on the commercially available starting materials. The 5-yl isomer is readily prepared from piperonal (1,3-benzodioxole-5-carbaldehyde), a common natural product[1]. In contrast, the synthesis of the 4-yl isomer requires a multi-step approach starting from the less common 1,3-benzodioxole-4-carbaldehyde.

Synthesis of 3-(1,3-Benzodioxol-5-yl)propanoic acid (5-yl isomer)

A common and efficient route to the 5-yl isomer involves a Claisen-Schmidt condensation of piperonal with an appropriate ketone, followed by further reactions. Alternatively, a Perkin reaction can be employed to generate the corresponding acrylic acid, which is then reduced.

digraph "Synthesis_of_5-yl_isomer" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

piperonal [label="Piperonal"]; acetic_anhydride [label="Acetic Anhydride\nSodium Acetate"]; acrylic_acid [label="3-(1,3-Benzodioxol-5-yl)acrylic acid"]; h2_pdc [label="H₂, Pd/C"]; propanoic_acid [label="3-(1,3-Benzodioxol-5-yl)propanoic acid"];

piperonal -> acrylic_acid [label="Perkin Reaction"]; acrylic_acid -> propanoic_acid [label="Catalytic Hydrogenation"]; }

Caption: Synthetic pathway for 3-(1,3-Benzodioxol-5-yl)propanoic acid.
Proposed Synthesis of 3-(1,3-Benzodioxol-4-yl)propanoic acid (4-yl isomer)

A feasible synthetic strategy for the 4-yl isomer utilizes a Perkin reaction with 1,3-benzodioxole-4-carbaldehyde and acetic anhydride, catalyzed by a weak base like sodium acetate, to form 3-(1,3-Benzodioxol-4-yl)acrylic acid[7][8]. Subsequent catalytic hydrogenation of the acrylic acid derivative yields the desired propanoic acid.

digraph "Synthesis_of_4-yl_isomer" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

carbaldehyde [label="1,3-Benzodioxole-4-carbaldehyde"]; acetic_anhydride [label="Acetic Anhydride\nSodium Acetate"]; acrylic_acid [label="3-(1,3-Benzodioxol-4-yl)acrylic acid"]; h2_pdc [label="H₂, Pd/C"]; propanoic_acid [label="3-(1,3-Benzodioxol-4-yl)propanoic acid"];

carbaldehyde -> acrylic_acid [label="Perkin Reaction"]; acrylic_acid -> propanoic_acid [label="Catalytic Hydrogenation"]; }

Caption: Proposed synthetic pathway for 3-(1,3-Benzodioxol-4-yl)propanoic acid.

Experimental Protocol: Synthesis of 3-(1,3-Benzodioxol-4-yl)propanoic acid

Part A: Perkin Reaction to form 3-(1,3-Benzodioxol-4-yl)acrylic acid

  • Combine 1,3-benzodioxole-4-carbaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180°C with stirring for 5 hours.

  • Allow the mixture to cool to room temperature and then add 100 mL of water.

  • Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.

  • Cool the solution to room temperature and then in an ice bath to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure 3-(1,3-Benzodioxol-4-yl)acrylic acid.

Part B: Catalytic Hydrogenation to form 3-(1,3-Benzodioxol-4-yl)propanoic acid

  • Dissolve the 3-(1,3-Benzodioxol-4-yl)acrylic acid (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 3-(1,3-Benzodioxol-4-yl)propanoic acid.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and characterization of these isomers.

3-(1,3-Benzodioxol-5-yl)propanoic acid (5-yl isomer):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methylene protons of the dioxole ring.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight[2].

  • IR Spectroscopy: Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations[2].

3-(1,3-Benzodioxol-4-yl)propanoic acid (4-yl isomer):

  • ¹H NMR (Predicted): The aromatic region of the ¹H NMR spectrum for the 4-yl isomer is anticipated to be more complex than that of the 5-yl isomer due to the different substitution pattern. The signals for the propanoic acid chain and the dioxole methylene protons should be present at similar chemical shifts to the 5-yl isomer.

  • ¹³C NMR (Predicted): The chemical shifts of the aromatic carbons will differ significantly between the two isomers, providing a clear method for differentiation.

Biological Activity and Pharmacological Profile: A Comparative Outlook

The 1,3-benzodioxole scaffold is associated with a diverse range of pharmacological activities. Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[9][10]. The isomeric position of the propanoic acid side chain is likely to influence these activities by affecting how the molecule binds to biological targets.

While specific comparative biological data for the 4-yl and 5-yl propanoic acid isomers is scarce, we can infer potential differences based on structure-activity relationships of similar compounds. For instance, the steric bulk and electronic nature of the ortho-substituted 4-yl isomer could lead to different binding affinities and selectivities for enzymes or receptors compared to the para-substituted 5-yl isomer[11][12].

digraph "Biological_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Cell Seeding"]; treatment [label="Treatment with Isomers"]; incubation [label="Incubation (24-72h)"]; mtt_assay [label="MTT Assay"]; data_analysis [label="Data Analysis (IC₅₀ determination)"];

start -> treatment; treatment -> incubation; incubation -> mtt_assay; mtt_assay -> data_analysis; }

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the 4-yl and 5-yl isomers in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Conclusion

This guide provides a foundational comparison between 3-(1,3-Benzodioxol-4-yl)propanoic acid and its 5-yl isomer. While the 5-yl isomer is well-characterized, the 4-yl isomer remains a less explored but potentially valuable compound. The proposed synthetic route for the 4-yl isomer offers a practical approach for its preparation, enabling further investigation into its properties and biological activities. The anticipated differences in physicochemical properties, driven by the ortho effect, and the potential for divergent biological activities underscore the importance of synthesizing and evaluating both isomers. Future research should focus on the experimental validation of the properties of the 4-yl isomer and direct comparative studies of the two compounds in various biological assays to fully elucidate their structure-activity relationships and unlock their potential in drug discovery and materials science.

References

  • PubChem. 3-(Benzodioxol-5-yl)propionic acid. National Center for Biotechnology Information. Available from: [Link].

  • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
  • Request PDF. Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. Available from: [Link].

  • Kumar, S., et al. (2011).
  • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355.
  • Al-Tel, T. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(20), 7079.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available from: [Link].

  • Murakami, K., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599.
  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960.
  • da Silva, A. C., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society, 15(6), 856-863.
  • SATHEE. Perkin Reaction Mechanism. IIT Kanpur. Available from: [Link].

  • Miyachi, H., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry, 54(3), 987-999.
  • Wikipedia. Piperonal. Available from: [Link].

  • Onay, A., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1460-1473.
  • Wikipedia. Ortho effect. Available from: [Link].

  • ResearchGate. 1H-and 13C-NMR chemical shifts for compound 5. Available from: [Link].

  • ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available from: [Link].

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
  • Sciencemadness.org. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black Pepper Reveals Pot. Available from: [Link].

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link].

  • de Fátima, Â., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link].

  • van der Graaff, W. N. P., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Chemical Society Reviews, 44(17), 6047-6076.
  • Inouye, Y., et al. (1983). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 21(4), 274-277.
  • James, B. R., & Preece, M. (1980). Hydrogenation of acrylic acids catalysed by complexes of rhodium(I) containing mixed anhydrides of acrylic and diphenylphosphinous acids. Journal of the Chemical Society, Dalton Transactions, (11), 2141-2146.
  • Scribd. Perkin Reaction | PDF. Available from: [Link].

  • Google Patents. CN102766131A - Synthetic method of 1, 3-benzodioxole.
  • Glorius, F., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6886-6894.
  • ResearchGate. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available from: [Link].

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link].

  • Quora. In aromatic compounds , Which is more stable position: ortho or para? Explain. Available from: [Link].

Sources

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